(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride
説明
特性
IUPAC Name |
(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H/t13-,14+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEITIKFRLCEDL-BQFBZIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661548 | |
| Record name | (4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149340-39-5 | |
| Record name | (4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a fused pyrrolidine ring and a benzyl substituent, suggests potential applications in medicinal chemistry, particularly in the development of therapeutics for various neurological and psychiatric conditions.
- Molecular Formula : C14H22Cl2N2
- Molecular Weight : 216.32 g/mol
- CAS Number : 151213-39-7
- Solubility : The dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.
Biological Activity Overview
The biological activity of this compound has been primarily assessed through computational methods and structural comparisons with known bioactive compounds. Although direct experimental data is scarce, insights can be drawn from its structural analogs.
Potential Pharmacological Effects
Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological activities, including:
- Anticonvulsant Properties : Many pyrrolidine derivatives are known for their ability to modulate neurotransmitter systems, particularly GABAergic pathways.
- Analgesic Effects : Compounds with similar bicyclic structures have been reported to possess pain-relieving properties.
- Neurotransmitter Modulation : The presence of the pyrrolo[3,4-b]pyridine ring suggests potential interactions with neurotransmitter receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Antagonist for mGluR5 receptors |
| 5-Hydroxytryptamine (Serotonin) | Indole-based structure | Neurotransmitter |
| 1-Methyl-4-(2-methylpropyl)piperazine | Piperazine ring with alkyl substitutions | Antidepressant properties |
This table illustrates the diversity within similar structural frameworks while emphasizing the unique pharmacological profiles that this compound may offer.
類似化合物との比較
Structural and Functional Analogues
The following compounds share structural or functional similarities with “(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride”:
Key Observations :
- Core Heterocycle Differences: The pyrrolo[3,4-b]pyridine core in the target compound contrasts with pyrazolo[3,4-b]pyridine derivatives.
- Substituent Effects : The 6-benzyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets compared to smaller substituents in other derivatives. However, bulky groups could reduce solubility without salt formulations .
- Salt Formulation : The dihydrochloride salt improves aqueous solubility relative to free-base analogues like 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile, which lacks ionizable groups .
準備方法
Formation of Intermediate Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate Racemate
- Starting from pyridine-2,3-dicarboxylic acid anhydride and benzyl amine, N-benzyl-2,3-pyridine-dicarboxamide is formed.
- Subsequent reduction of the pyridine ring yields 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
- Reduction of amide groups leads to 6-benzyloctahydropyrrolo[3,4-b]pyridine intermediates.
Optical Resolution via Enzymatic Hydrolysis
- The racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate undergoes enzymatic hydrolysis using lipase B from Candida antarctica (CALB), preferably immobilized on polyacrylate beads for reusability.
- The enzyme selectively hydrolyzes one enantiomer, enabling separation of the desired (2S,3R) isomer.
- Reaction conditions:
- Solvent: Water or water-organic mixtures (e.g., DMSO, acetonitrile).
- Temperature: 25–35 °C (optimal ~30 °C).
- pH: Maintained near 6.
- Duration: 100–200 hours, typically 130–150 hours.
- Isolation involves adjusting pH with NaOH and HCl, followed by organic solvent extraction and HPLC monitoring.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate
- The enzymatically resolved intermediate is hydrolyzed and cyclized in two stages:
- Hydrolysis of amide and ester groups to form piperidine-2,3-dicarboxylic acid.
- Cyclization via treatment with a condensing agent (e.g., anhydride) under acidic conditions, often aqueous HCl reflux for 2–4 hours.
Reduction to Octahydro-pyrrolo[3,4-b]pyridine
- The hexahydrofuro intermediate is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4).
- Conditions:
- Solvent: Inert solvents like toluene.
- Temperature: 50–100 °C.
- The reduction step yields the octahydro-pyrrolo[3,4-b]pyridine skeleton with high stereochemical control.
Formation of Dihydrochloride Salt
- The final compound is converted to the dihydrochloride salt by treatment with aqueous hydrochloric acid under reflux for 4–10 hours.
- This improves compound stability and facilitates isolation as a crystalline solid.
Detailed Process Flow Table
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyridine-2,3-dicarboxylic acid anhydride + benzyl amine | Mild conditions | Formation of N-benzyl-2,3-pyridine-dicarboxamide |
| 2 | Reduction of pyridine ring | Catalytic hydrogenation (H2/Ru-C or Pd/C) | 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine |
| 3 | Reduction of amide groups | LiAlH4 or NaBH4/BF3·(C2H5)2O | 6-Benzyloctahydropyrrolo[3,4-b]pyridine |
| 4 | Optical resolution by enzymatic hydrolysis | Lipase B (CALB), 25–35 °C, pH ~6, 130–150 hours | Separation of (2S,3R) isomer with high enantiomeric excess |
| 5 | Hydrolysis and cyclization | Aqueous HCl reflux, condensing agent (anhydride) | Formation of hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate |
| 6 | Reduction to octahydro-pyrrolo[3,4-b]pyridine | LiAlH4, toluene, 50–100 °C | Formation of bicyclic amine core |
| 7 | Salt formation | Aqueous HCl reflux, 4–10 hours | (R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride salt |
Q & A
Basic: What are the common synthetic routes for (R,R)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step processes, including esterification, reduction, chlorination, and cyclization. For example, a related compound, 6-benzylpyrrolo[3,4-b]pyridine, was synthesized from pyridine-2,3-dicarboxylic acid via esterification followed by reduction with LiAlH4, chlorination using PCl5, and cyclization with benzylamine under optimized conditions (yield: 78%) . For the (R,R)-configured dihydrochloride, stereochemical control during reduction or chiral resolution steps (e.g., chromatography with chiral stationary phases) would be critical.
Basic: How is the stereochemistry of (R,R)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for confirming stereochemistry. For example, Acta Crystallographica Section E reports structural elucidation of analogous pyrrolo-pyridine derivatives using single-crystal X-ray diffraction . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR to analyze coupling constants and NOE effects, as well as polarimetry for optical activity verification.
Advanced: What strategies are used to resolve stereochemical inconsistencies in synthesis?
Methodological Answer:
Discrepancies in stereochemical outcomes often arise from competing reaction pathways (e.g., epimerization during cyclization). Researchers should:
- Perform time-resolved NMR to monitor intermediate configurations.
- Use chiral derivatizing agents (e.g., Mosher’s acid) to enhance NMR signal differentiation .
- Compare experimental X-ray data with computational models (DFT-optimized geometries) .
Advanced: How does the benzyl group influence the compound’s biological activity?
Methodological Answer:
The benzyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. While direct biological data for this compound is limited, structurally related pyrrolo-pyridines exhibit activity in neurological and oncological targets (e.g., kinase inhibition). Activity can be validated via:
- In vitro binding assays (e.g., fluorescence polarization for enzyme inhibition).
- Molecular docking studies using PubChem-derived SMILES strings to predict target interactions .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
According to its Safety Data Sheet (SDS):
- Use PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Store in a cool, dry environment away from oxidizers.
- No specific transport hazards are reported, but standard lab protocols for hydrochlorides (e.g., pH-neutral disposal) apply .
Advanced: How can researchers address impurities in the final product?
Methodological Answer:
Impurity profiling requires:
- HPLC-MS with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate diastereomers or byproducts.
- Spiking experiments with reference standards (e.g., EP impurities for related heterocycles) to identify retention times .
Advanced: What stability challenges arise under physiological conditions?
Methodological Answer:
The dihydrochloride salt may hydrolyze in aqueous buffers. Stability studies should include:
- pH-dependent degradation kinetics (e.g., 37°C in PBS at pH 2.0, 7.4, and 9.0).
- LC-MS to track degradation products (e.g., free base formation or ring-opening metabolites) .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Yield discrepancies often stem from reaction scaling or purification methods. For example, cyclization yields drop at >10 g scales due to exothermic side reactions. Mitigation strategies:
- Optimize stoichiometry using DoE (Design of Experiments).
- Replace batch reactors with flow chemistry for better temperature control .
Advanced: What computational tools predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for cyclization steps (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Dynamics (MD): Simulate solvation effects on stereochemical outcomes .
Advanced: How to scale up synthesis without compromising enantiomeric excess?
Methodological Answer:
Critical factors include:
- Catalyst Loading: Use asymmetric hydrogenation with Ru-BINAP catalysts to maintain >95% ee.
- Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) during salt formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
